Product packaging for Ethyl 4-nitrocyclohexane-1-carboxylate(Cat. No.:CAS No. 1894987-71-3)

Ethyl 4-nitrocyclohexane-1-carboxylate

Cat. No.: B2826744
CAS No.: 1894987-71-3
M. Wt: 201.222
InChI Key: VKAWQOZWOJYETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-nitrocyclohexane-1-carboxylate is a synthetically valuable chemical compound that serves as a key bifunctional intermediate in organic synthesis and drug discovery. Its significance in research stems from its potential as a precursor to a wide array of more complex molecules . The compound features two highly versatile functional groups: a nitro group and an ethyl ester, attached to a conformationally rigid cyclohexane core . The nitro group can be readily transformed into other functional groups, most notably an amine, which is a key moiety in many biologically active compounds and pharmaceuticals . Similarly, the ethyl ester provides a handle for various chemical modifications, including hydrolysis to the corresponding carboxylic acid, amidation, and reduction . The cyclohexane scaffold provides a three-dimensional structure that is prevalent in many natural products and pharmaceutical agents, making derivatives of this compound highly relevant for medicinal chemistry programs . The primary academic and industrial research applications for this compound are found in Pharmaceutical Chemistry, where it acts as a key intermediate in the synthesis of novel pharmaceutical candidates. The 4-aminocyclohexane-1-carboxylic acid core, readily accessible from the nitro ester, is a particularly important structural motif in various therapeutic agents . Furthermore, its bifunctional nature makes it a candidate for Materials Science, as the rigid cyclohexane backbone can impart desirable thermal and mechanical properties to novel polymers and functional materials . The compound is also a subject of interest in Synthetic Methodology development, where researchers explore novel transformations of its nitro and ester groups and develop stereoselective routes to its derivatives . The synthetic utility of this compound is broad. The nitroalkane functionality can participate in carbon-carbon bond-forming reactions, such as the Henry reaction, and can be reduced to an amine, opening a vast landscape of further chemical transformations. The resulting aminocyclohexane carboxylate derivatives are valuable synthons for preparing peptides, polymers, and other functional materials . ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO4 B2826744 Ethyl 4-nitrocyclohexane-1-carboxylate CAS No. 1894987-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-nitrocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAWQOZWOJYETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 Nitrocyclohexane 1 Carboxylate and Analogous Nitrocyclohexane Derivatives

Strategies for Nitroalkane Synthesis Relevant to the Cyclohexane (B81311) Framework

The introduction of a nitro group onto a cyclohexane ring is a critical step for which several classical and modern organic synthesis methods are applicable. These approaches include direct nitration of the hydrocarbon, nucleophilic substitution reactions, and the oxidation of other nitrogen-containing functional groups.

Direct nitration involves the reaction of a cyclohexane derivative with a nitrating agent to substitute a carbon-hydrogen bond with a nitro group (-NO2). This method is a fundamental process in the synthesis of nitro compounds. libretexts.org

The nitration of cyclohexane itself can be achieved using nitrating agents like nitric acid or nitrogen dioxide, often under elevated temperatures. cia.govgoogle.com Vapor-phase nitration of cyclohexane with nitric acid or nitrogen dioxide typically occurs at temperatures between 250°C and 375°C. google.com Research has shown that the reaction of cyclohexane with nitrogen dioxide can proceed even at room temperature, though it is much faster at 100°C. cia.gov The interaction between cyclohexane and nitric acid is often dependent on the presence of nitrogen dioxide, which acts as the primary nitrating and oxidizing agent. cia.govcia.gov The primary products of this reaction are typically nitrocyclohexane (B1678964) and adipic acid. cia.gov The mechanism is considered to be of a radical type, particularly as the reaction can occur in the gaseous phase and is influenced by the hydrocarbon-to-acid phase ratio. cia.govcia.gov For derivatives like cyclohexane-1-carboxylic acid, nitration can be accomplished using a mixture of nitric and sulfuric acids to introduce the nitro group. smolecule.com

ReactantNitrating Agent(s)TemperatureKey ProductsCitation(s)
CyclohexaneNitric Acid / Nitrogen Dioxide250-375°CMononitrocyclohexane google.com
CyclohexaneNitrogen Dioxide100°CNitrocyclohexane, Adipic Acid cia.govcia.gov
Cyclohexane-1-carboxylic AcidNitric Acid / Sulfuric AcidNot specified4-nitrocyclohexane-1-carboxylic acid smolecule.com

Substitution Reactions for Nitro Group Introduction

The introduction of a nitro group can also be accomplished via nucleophilic substitution, where a suitable leaving group on the cyclohexane ring is displaced by a nitrite anion (NO₂⁻). This method offers an alternative to direct nitration, particularly for substrates that are sensitive to strong acids and oxidizing conditions.

A common approach involves the reaction of an alkyl halide with a nitrite salt. libretexts.org For instance, primary alkyl bromides or iodides can react with silver nitrite in an aqueous medium to yield primary nitroalkanes. organic-chemistry.org This reaction provides a direct pathway to introduce the nitro group onto a specific carbon atom of the cyclohexane ring, provided the corresponding halo-cyclohexane derivative is available.

Another specialized method for preparing aromatic nitro compounds from halogenated phenols is the Zinke nitration. wikipedia.org While this is specific to aromatic systems, the underlying principle of substitution is a key strategy in nitro compound synthesis.

A versatile and widely used method for synthesizing nitro compounds is the oxidation of primary amines. libretexts.org This route is advantageous due to the ready availability of a wide range of amine precursors. Various oxidizing agents and protocols have been developed to achieve this transformation with high selectivity and yields. mdpi.comresearchgate.net

The oxidation of a primary amine to a nitro group is believed to proceed stepwise through hydroxylamine and nitroso intermediates. sciencemadness.org A range of reagents can effect this transformation on both aliphatic and aromatic amines.

Common Oxidizing Agents for Amine to Nitro Group Conversion:

Oxidizing AgentSubstrate TypeTypical YieldsNotesCitation(s)
Peroxyacids (e.g., m-CPBA, Peracetic acid)Aromatic & Aliphatic AminesVariable, can be highAnhydrous forms can be hazardous. sciencemadness.orgstackexchange.com Selectivity can be an issue, with potential by-products like azoxybenzene. researchgate.net researchgate.netsciencemadness.orgstackexchange.com
Dimethyldioxirane (DMDO)Aromatic & Aliphatic Amines80-90%Prepared from Oxone; reaction is typically fast at room temperature. stackexchange.com stackexchange.com
Ozone (O₃) on Silica GelPrimary Amines60-70%Adsorbing the amine onto silica gel mitigates overoxidation issues. stackexchange.comorganic-chemistry.org stackexchange.comorganic-chemistry.org
Sodium PerborateAromatic AminesGoodOften used in acetic acid. mdpi.com Can be used with a tungstophosphoric acid catalyst in micellar media. organic-chemistry.org mdpi.comorganic-chemistry.org
tert-Butyl Hydroperoxide (TBHP)Primary Aliphatic & Aromatic Amines50-98%Often requires a metal catalyst, such as Zr(Ot-Bu)₄ or Co(OAc)₂. stackexchange.comorganic-chemistry.org stackexchange.comorganic-chemistry.org

Carbon-Carbon Bond Formation in Cyclohexane Synthesis

Constructing the six-membered ring is a foundational aspect of synthesizing complex cyclohexane derivatives. Cycloaddition and conjugate addition reactions are powerful strategies for forming the requisite carbon-carbon bonds with control over stereochemistry and substitution patterns.

The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings. researchgate.net It is a concerted [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to produce a cyclohexene (B86901) derivative. wikipedia.orgsigmaaldrich.com The resulting cyclohexene can then be hydrogenated or further functionalized to yield the desired saturated cyclohexane.

Nitroalkenes, such as 1-nitrocyclohexene or nitroethylene, can serve as effective dienophiles in this reaction. nih.govmdpi.com The electron-withdrawing nature of the nitro group activates the double bond of the dienophile, facilitating the cycloaddition. nih.gov This approach allows for the direct incorporation of the nitro group into the newly formed ring structure. The reaction provides a reliable way to form six-membered rings with good control over regio- and stereochemical outcomes. wikipedia.org The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is a useful variant for synthesizing heterocyclic rings. sigmaaldrich.com

The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.netsctunisie.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). sctunisie.org

In the context of nitrocyclohexane synthesis, nitroalkanes can serve as Michael donors. The carbon atom alpha to the nitro group is acidic and can be deprotonated by a base to form a nitronate anion, which is a potent carbon nucleophile. wikipedia.org This nucleophile can then add to a suitable Michael acceptor. For example, the reaction of a nitroalkane with an α,β-unsaturated ester, ketone, or nitrile leads to the formation of a new carbon-carbon bond and a γ-nitrocarbonyl compound. sctunisie.orgencyclopedia.pub

Strategies involving a double Michael addition can be employed to construct a cyclohexane ring. A Michael-Michael addition reaction can be used for the synthesis of functionalized cyclohexanes. researchgate.net Organocatalyzed asymmetric Michael additions to nitroolefins have become a dynamic area of research for constructing chiral carbon-carbon bonds. researchgate.netmdpi.com

Nitroaldol (Henry) Reaction Sequences

The Nitroaldol or Henry reaction is a classical and powerful method for carbon-carbon bond formation, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.org This reaction yields β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.orgresearchgate.net The fundamental mechanism begins with the deprotonation of the α-carbon of the nitroalkane, forming a nucleophilic nitronate. This nitronate then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting β-nitro alkoxide gives the final β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.orgresearchgate.net

In the context of synthesizing cyclic structures like nitrocyclohexanes, the Henry reaction can be employed in an intramolecular fashion. This approach requires a precursor molecule containing both a nitro group and a carbonyl functionality, separated by a suitable carbon chain. Base-catalyzed cyclization of such a precursor, for example, a 6-nitro-aldehyde or ketone, would lead to the formation of a nitrocyclohexanol derivative. Research has described efforts to combine such intramolecular nitroaldol reactions with enzymatic resolutions to create specific stereoisomers of nitrocyclohexanols. almacgroup.com

The products of the Henry reaction are synthetically useful as they can be readily converted into other functional groups. For instance, they can be dehydrated to nitroalkenes, oxidized to α-nitro ketones, or, most importantly, the nitro group can be reduced to form β-amino alcohols. wikipedia.org

Conjugate Addition-Nef Reaction Pathways

A significant pathway for the synthesis of substituted cyclohexane systems involves a sequence of conjugate addition followed by a Nef reaction. The initial step is typically a Michael-type conjugate addition, where a nitroalkane anion (a nitronate) acts as a nucleophile, adding to an electron-deficient alkene, such as an α,β-unsaturated ester or ketone. arkat-usa.org This reaction is a reliable method for forming γ-nitro carbonyl compounds. arkat-usa.org

The subsequent Nef reaction is a crucial transformation that converts a primary or secondary nitro group into a carbonyl group (aldehyde or ketone). organic-chemistry.orgmdma.ch The standard procedure involves treating a pre-formed nitronate salt with strong aqueous acid. organic-chemistry.org This hydrolysis must occur under strongly acidic conditions to prevent the formation of side products like oximes. organic-chemistry.org Various modifications and alternative reagents, including oxidizing agents like Oxone®, have been developed for this conversion. organic-chemistry.org

This two-stage conjugate addition-Nef reaction sequence is a well-established method for preparing 1,4-dicarbonyl compounds. arkat-usa.org In the synthesis of cyclic systems, a double Michael addition of a nitro-containing compound to an appropriate acceptor can lead to the formation of a dinitrocyclohexane derivative, showcasing the utility of conjugate additions in ring formation. rsc.org The subsequent conversion of one or both nitro groups via the Nef reaction would then yield a functionalized cyclohexanone derivative.

Derivatization and Transformation in Synthetic Sequences

Ethyl 4-nitrocyclohexane-1-carboxylate and its analogues are versatile intermediates that can undergo a variety of chemical transformations at both the nitro and ester functional groups.

Functional Group Interconversions of Nitro and Ester Moieties

The ester group in these compounds can be derivatized using standard organic chemistry techniques. For instance, carboxylic acid esters can be converted into amides, acyl hydrazides, or hydroxamic acids. thermofisher.com Hydrolysis of the ester group under acidic or basic conditions would yield the corresponding carboxylic acid, 4-nitrocyclohexane-1-carboxylic acid. This acid can then be activated and coupled with amines to form amides, a process often facilitated by reagents like dicyclohexylcarbodiimide (DCC). thermofisher.com

The nitro group is also amenable to various transformations. Beyond the Nef reaction to form a carbonyl, it can be converted into other functionalities. For example, primary nitroalkanes can be converted into carboxylic acids using reagents like potassium permanganate. mdma.ch

Reductive Transformations of the Nitro Group to Amines or Hydroxylamines

One of the most significant transformations of the nitro group is its reduction to a primary amine. This conversion is of great importance in synthetic chemistry as it provides access to amino-substituted cyclohexanes from readily available nitro precursors. masterorganicchemistry.com A wide array of reagents can accomplish this reduction for both aliphatic and aromatic nitro compounds. organic-chemistry.orgwikipedia.org

Common methods include the use of easily oxidized metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl2) is also a mild and effective reagent for this purpose. commonorganicchemistry.com Lithium aluminum hydride (LiAlH4) is effective for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com

Alternatively, the reduction can be stopped at the intermediate hydroxylamine stage. Aliphatic nitro compounds can be reduced to the corresponding hydroxylamines using reagents like diborane or a combination of zinc dust and ammonium chloride. wikipedia.org

Catalytic Hydrogenation of Nitrocyclohexanes

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. masterorganicchemistry.com The most common catalysts for this transformation are palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is applicable to both aliphatic and aromatic nitro compounds. commonorganicchemistry.com

The catalytic hydrogenation of nitrocyclohexane itself has been shown to be a versatile pathway to various valuable chemicals. rsc.org Depending on the choice of catalyst and reaction conditions (e.g., temperature, pressure, solvent), the reaction can be selectively guided to produce different products. rsc.orgmdpi.com For example, studies on the hydrogenation of nitrocyclohexane have demonstrated that different metal catalysts can yield cyclohexanone oxime, cyclohexanone, cyclohexanol, or cyclohexylamine as the major product. rsc.orgresearchgate.net

Table 1: Products of Catalytic Hydrogenation of Nitrocyclohexane with Different Catalysts This table is interactive. You can sort and filter the data.

Catalyst System Major Product(s) Reference
Cu/SiO₂ Cyclohexanone mdpi.comresearchgate.net
Co/SiO₂ Cyclohexylamine researchgate.net
CuCo(3:1)/SiO₂ Cyclohexanone (100% selectivity at 5 bar, 75 °C) researchgate.net
Rhodium on Carbon Cyclohexylamine rsc.org
Palladium on Carbon Cyclohexylamine rsc.org
Raney Nickel Cyclohexylamine rsc.org

Stereoselective and Enantioselective Synthesis of Nitrocyclohexane Carboxylates

The synthesis of specific stereoisomers (diastereomers and enantiomers) of substituted cyclohexanes like this compound is a significant challenge in organic synthesis. Controlling the stereochemistry during the formation of the cyclohexane ring or the introduction of substituents is crucial for applications where specific 3D structures are required.

Achieving stereoselectivity in the Henry reaction has been a major focus of research. wikipedia.org The use of chiral metal catalysts, where a metal ion is coordinated to a chiral organic ligand, is a common strategy to induce enantioselectivity in the formation of β-nitro alcohols. wikipedia.org Similarly, organocatalysis has emerged as a powerful tool for controlling the stereochemistry of conjugate additions, which can be a key step in building the nitrocyclohexane framework. rsc.org

Developing synthetic routes that yield specific regio- and stereoisomers is an active area of research. For example, stereoselective approaches combining Henry reactions with subsequent base-promoted elimination steps have been developed to produce specific E/Z isomers of nitro-alkenes, which could be precursors to cyclic systems. nih.gov The challenge lies in translating these methodologies to the construction of a 1,4-disubstituted cyclohexane ring with precise control over both the cis/trans relationship of the substituents and the absolute stereochemistry (R/S configuration) at the chiral centers.

Diastereocontrol in Cyclohexane Ring Construction

Achieving diastereoselectivity in the formation of the cyclohexane ring is crucial for controlling the relative spatial arrangement of substituents. Domino or cascade reactions, particularly those involving Michael additions, are powerful tools for constructing highly functionalized and stereochemically complex cyclohexane rings from simple precursors. nih.gov

One-pot organocatalytic procedures involving a Michael-Michael-addition sequence can provide efficient access to fully substituted cyclohexanes. For instance, the reaction of a β-ketoester with a nitroalkene, followed by the addition of an α,α-dicyanoolefin, can yield cyclohexane derivatives with five contiguous stereogenic centers. nih.gov The diastereomeric ratio (dr) in these reactions is a key measure of the stereocontrol. High diastereoselectivity (often >30:1 dr) indicates that one diastereomer is formed almost exclusively. nih.gov

The choice of catalyst and reaction conditions plays a pivotal role in directing the diastereochemical outcome. For example, in the synthesis of atropurpuran A-ring fragments, an intramolecular Michael addition organocatalyzed by 5-pyrrolidinyl tetrazole leads to four possible diastereomeric cyclohexanes, highlighting the complexity of controlling diastereoselectivity. mdpi.com

Table 1: Diastereoselective Synthesis of Functionalized Cyclohexanes

Reactants Catalyst Key Reaction Type Diastereomeric Ratio (dr) Yield (%)
β-ketoester, β-nitrostyrene, α,α-dicyanoolefin Amino-squaramide / DBU Michael-Michael-1,2-addition >30:1 68-86 nih.gov

Enantioselective Approaches in Asymmetric Catalysis

Enantioselective synthesis, which produces a specific enantiomer of a chiral molecule, is paramount in pharmaceutical and biological chemistry. wikipedia.orgwikipedia.org Asymmetric organocatalysis has emerged as a powerful strategy for these transformations, often utilizing small, chiral organic molecules as catalysts. mdpi.com

The conjugate addition of nucleophiles to nitroalkenes is a cornerstone reaction for creating enantioenriched γ-nitro carbonyl compounds, which are versatile building blocks for complex molecules. mdpi.comnih.gov Organocatalysts, such as proline and its derivatives, facilitate these reactions with high enantioselectivity. mdpi.comnih.gov For example, bifunctional amino-squaramide catalysts derived from quinine have been used to promote the Michael addition of β-ketoesters to nitrostyrene, achieving excellent enantioselectivities (96–99% ee). nih.gov The term 'ee' or enantiomeric excess, represents the degree to which one enantiomer is favored over the other.

Similarly, chiral thiourea-based catalysts have been successfully employed in intramolecular Michael-type cyclizations to construct chiral 3-nitro-4-chromanones with good to excellent enantioselectivities. rsc.org The development of these catalytic systems allows for the synthesis of optically pure functionalized nitro-derivatives, which are valuable intermediates. nih.gov

Table 2: Enantioselective Michael Additions in Nitrocyclohexane Analogue Synthesis

Nucleophile Electrophile Catalyst Enantiomeric Excess (ee)
β-ketoester β-nitrostyrene Quinine-derived amino-squaramide 96–99% nih.gov
Aldehydes Nitroalkenes l-proline derivatives (e.g., prolinamides) Varies mdpi.com

Chiral Auxiliaries and Ligands in Cyclohexane Synthesis

Another established strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Various chiral auxiliaries have been developed and applied in asymmetric synthesis. Examples include 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and oxazolidinones. wikipedia.orgsigmaaldrich.com For instance, (S,S)-cyclohexane-1,2-diol has been used as a chiral auxiliary in the diastereoselective alkylation of ethyl acetoacetate derivatives, affording products with high diastereomeric excess (92->95% de). nih.gov Lactic acid esters have also been employed as effective and easily removable chiral auxiliaries in diastereoselective Diels–Alder reactions to synthesize optically active 3-cyclohexene-1-carboxylic acid. acs.org

In transition metal-catalyzed reactions, chiral ligands are used to create a chiral environment around the metal center, thereby inducing asymmetry in the product. Josiphos-type ligands, for example, have been used with rhodium catalysts for the asymmetric hydrogenation of nitroalkenes, yielding enantioenriched nitroalkanes. researchgate.net

Table 3: Examples of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Method Chiral Moiety Application Stereoselectivity
Chiral Auxiliary (S,S)-cyclohexane-1,2-diol Diastereoselective alkylation 92->95% de nih.gov
Chiral Auxiliary Lactic acid ester Diastereoselective Diels-Alder High diastereoselectivity acs.org
Chiral Auxiliary Oxazolidinones Aldol and alkylation reactions High stereocontrol wikipedia.org

Stereochemistry and Conformational Analysis of Ethyl 4 Nitrocyclohexane 1 Carboxylate and Cyclohexane Analogs

Conformational Equilibria in Substituted Cyclohexanes

The cyclohexane (B81311) ring is not a planar hexagon. To achieve the ideal tetrahedral bond angles of approximately 109.5° for its sp³-hybridized carbon atoms and minimize torsional strain, it adopts a puckered three-dimensional structure. This leads to a dynamic equilibrium between various conformations.

The most stable conformation of a cyclohexane ring is the "chair" form. acs.org In this arrangement, all carbon-carbon bonds are staggered, which eliminates torsional strain, and the C-C-C bond angles are very close to the ideal tetrahedral angle, thus minimizing angle strain. acs.org In the chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

Axial (a): Six positions are parallel to the principal axis of the ring, with three pointing "up" and three pointing "down," alternating on adjacent carbons. msu.edu

Equatorial (e): Six positions radiate out from the "equator" of the ring, pointing away from its center. msu.edu

At room temperature, the cyclohexane ring is not static. It undergoes a rapid interconversion process known as a "ring flip" or "chair flip." During this process, a chair conformation passes through higher-energy intermediates (like the twist-boat and boat conformations) to become the alternate chair conformation. msu.edu A crucial consequence of the ring flip is that all axial positions become equatorial, and all equatorial positions become axial. msu.edu For an unsubstituted cyclohexane molecule, these two chair forms are identical in energy and exist in equal amounts at equilibrium. researchgate.net

When a hydrogen atom on the cyclohexane ring is replaced by a substituent, the two chair conformations are no longer energetically equivalent. researchgate.net The conformational equilibrium will favor the chair form that is lower in energy. Generally, a chair conformation with a substituent in the equatorial position is more stable and therefore predominates over the conformation where the substituent is in the axial position. masterorganicchemistry.com

This preference is primarily due to steric strain arising from 1,3-diaxial interactions . An axial substituent is positioned close to the two other axial hydrogens (or substituents) on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). This proximity leads to steric repulsion, which destabilizes the conformation. researchgate.net In contrast, an equatorial substituent points away from the ring, avoiding these unfavorable interactions. wikipedia.org

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value . The A-value is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers and is a measure of the steric bulk of the substituent. nih.gov A larger A-value signifies a stronger preference for the equatorial position.

For Ethyl 4-nitrocyclohexane-1-carboxylate, we must consider the A-values for the nitro group (-NO₂) and the ethyl carboxylate group (-COOC₂H₅).

Nitro Group (-NO₂): The A-value for the nitro group is approximately 1.1 kcal/mol.

Ethyl Carboxylate Group (-COOC₂H₅): The A-value for the closely related methoxycarbonyl group (-COOCH₃) is approximately 1.2 kcal/mol. The ethyl carboxylate group is expected to have a very similar A-value, as the additional methylene (B1212753) unit is distant from the cyclohexane ring and does not significantly alter the steric interactions.

Based on these values, the ethyl carboxylate group is slightly bulkier than the nitro group. This difference in steric demand dictates the conformational equilibrium in the isomers of this compound.

SubstituentA-Value (kcal/mol)
-NO₂ (Nitro)~1.1
-COOC₂H₅ (Ethyl Carboxylate)~1.2
-CH₃ (Methyl)1.7
-CH₂CH₃ (Ethyl)1.8
-C(CH₃)₃ (tert-Butyl)>4.5

Cis/Trans Isomerism and Diastereomeric Relationships

For a 1,4-disubstituted cyclohexane like this compound, two geometric isomers exist: cis and trans. These isomers are stereoisomers that are not mirror images of each other, defining them as diastereomers . nih.gov They cannot be interconverted by bond rotation (including ring flips) and are distinct chemical compounds with different physical properties. acs.org

trans-isomer: In the trans isomer, the two substituents are on opposite sides of the ring. This arrangement allows for two possible chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. nih.gov The diequatorial conformer is significantly more stable because it has no 1,3-diaxial interactions involving the substituents. The diaxial conformer is highly unstable due to the steric strain from both groups being in axial positions. Therefore, the conformational equilibrium for the trans isomer lies almost exclusively toward the diequatorial form. The total steric strain for the diaxial conformer would be the sum of the A-values of the two groups (~1.1 + ~1.2 = ~2.3 kcal/mol).

cis-isomer: In the cis isomer, the two substituents are on the same side of the ring. acs.org In any chair conformation of a cis-1,4-disubstituted cyclohexane, one substituent must be axial and the other must be equatorial (a,e). A ring flip converts it to the other chair form, which is also equatorial/axial (e,a). Because the two substituents in this compound are different, these two chair conformers are not equal in energy. nih.gov The equilibrium will favor the conformer where the sterically larger group (the ethyl carboxylate group, with a slightly higher A-value) occupies the more stable equatorial position, forcing the smaller nitro group into the axial position. acs.org The energy difference between these two conformers would be the difference between their A-values (~1.2 - ~1.1 = ~0.1 kcal/mol).

Chiral Properties and Optical Activity of Cyclohexane Derivatives

Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images. Such molecules can rotate the plane of polarized light and are considered optically active. A common cause of achirality is the presence of a plane of symmetry within the molecule.

For 1,4-disubstituted cyclohexanes, including both the cis and trans isomers of this compound, the molecule is achiral . nih.gov This is because a plane of symmetry can be drawn through the C1 and C4 atoms and their respective substituents (the nitro and ethyl carboxylate groups). nih.govnih.gov Since the molecule possesses an internal plane of symmetry, it is superimposable on its mirror image and is therefore optically inactive. nih.gov This holds true even though the substituents at C1 and C4 are different. nih.gov Such achiral compounds that have stereocenters are known as meso compounds. masterorganicchemistry.com

Computational Conformational Analysis and Molecular Modeling

While the principles of A-values and 1,3-diaxial interactions provide a strong qualitative and semi-quantitative picture, computational chemistry offers a more precise method for analyzing conformational equilibria. wikipedia.org Molecular modeling techniques are widely used to investigate the structures and relative stabilities of cyclohexane derivatives.

Methods such as molecular mechanics, density functional theory (DFT), and other ab initio calculations can be employed to:

Optimize Geometries: Calculate the lowest-energy three-dimensional structure for each possible conformer (e.g., the two chairs for the cis isomer, and the diequatorial and diaxial chairs for the trans isomer).

Calculate Relative Energies: Determine the precise energy difference between conformers, providing a calculated ΔG value that can be compared to experimental A-values. wikipedia.org This allows for a more accurate prediction of the equilibrium populations of each conformer.

Map Interconversion Pathways: Model the entire ring-flip process, identifying the transition state energies (such as the half-chair conformation) and providing a complete potential energy surface for the interconversion.

Advanced Characterization and Spectroscopic Analysis in Research on Ethyl 4 Nitrocyclohexane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Ethyl 4-nitrocyclohexane-1-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum of this compound is expected to present distinct signals corresponding to the ethyl ester and the cyclohexane (B81311) ring protons. The ethyl group typically displays a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), arising from coupling with the adjacent protons.

The ten protons on the cyclohexane ring would produce a complex and overlapping series of multiplets. The complexity arises from the fixed chair conformation of the ring, which renders the axial and equatorial protons diastereotopic and thus chemically non-equivalent. libretexts.org The protons on the carbons bearing the substituents (C1 and C4) would be shifted downfield due to the electron-withdrawing effects of the ester and nitro groups. Specifically, the proton at C1 (methine proton adjacent to the carboxylate) and the proton at C4 (methine proton adjacent to the nitro group) would resonate at a lower field compared to the other methylene protons on the ring. smolecule.com The intricate spin-spin splitting patterns in this region are challenging to interpret directly but provide a detailed fingerprint of the cyclohexane system. libretexts.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-OCH₂CH₃ ~ 4.1 Quartet (q)
Cyclohexane ring protons ~ 1.5 - 2.8 Multiplets (m)

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted cyclohexanes.

A proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. For a single stereoisomer (either cis or trans) of this compound, seven distinct signals are expected: one for the carbonyl carbon, two for the ethyl group carbons, and four for the cyclohexane ring carbons (C1, C4, C2/C6, and C3/C5), assuming conformational rigidity.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the 170-180 ppm range. pressbooks.pub The carbon attached to the nitro group (C4) would also be deshielded. The carbons of the ethyl group and the remaining cyclohexane carbons would resonate at higher fields. oregonstate.eduwisc.edu ¹³C NMR is particularly effective for analyzing substituted cyclohexanes, as ring substitution causes significant and predictable chemical shift changes. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~ 175
C4 (C-NO₂) ~ 80 - 90
-OCH₂CH₃ ~ 60
C1 (C-COO) ~ 40 - 50
C2, C6, C3, C5 ~ 25 - 35

Note: Predicted values are based on typical chemical shift ranges for analogous structures.

To unravel the complex proton signals and definitively assign both proton and carbon resonances, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would reveal the connectivity between adjacent protons in the cyclohexane ring, allowing for the tracing of the proton sequence around the ring system, even within the crowded multiplet region. researchgate.netdigitellinc.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to unambiguously assign the chemical shifts of the protonated carbons in the cyclohexane ring and the ethyl group. northwestern.edu

Nitrogen NMR spectroscopy directly probes the nitro functional group. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N.

¹⁴N NMR: While ¹⁴N is highly abundant, it is a quadrupolar nucleus, which often results in very broad signals that can be difficult to observe on high-resolution spectrometers. huji.ac.il

¹⁵N NMR: The ¹⁵N isotope has a spin of ½ and provides sharp signals, making it more suitable for high-resolution NMR. wikipedia.org However, its very low natural abundance (0.37%) means that ¹⁵N-labeling or specialized techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often required to obtain a spectrum in a reasonable time. northwestern.eduwikipedia.org

The ¹⁵N chemical shift is highly sensitive to the electronic environment. For aliphatic nitro compounds, the ¹⁵N chemical shift typically falls within a range of approximately +20 ppm to -10 ppm relative to the standard, nitromethane. iupac.orgresearchgate.net A signal in this region would serve as conclusive evidence for the presence of the nitroalkane functionality within the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (molecular formula C₉H₁₅NO₄), the molecular weight is 201.22 g/mol . biosynth.com The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 201.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for an ethyl ester containing a nitro group. Common fragmentation patterns include the loss of the ethoxy group (-•OCH₂CH₃, 45 Da), the nitro group (-•NO₂, 46 Da), or the entire ethyl carboxylate group. The elimination of a neutral ethanol (B145695) molecule (46 Da) is also a common fragmentation route for ethyl esters. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment Identity
201 [C₉H₁₅NO₄]⁺ (Molecular Ion)
156 [M - •OC₂H₅]⁺
155 [M - NO₂]⁺

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. A measured exact mass consistent with the calculated mass for C₉H₁₅NO₄ would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

The analysis would confirm that the cyclohexane ring adopts a chair conformation in the solid state, which is the most stable arrangement for six-membered rings. consensus.appyoutube.com Crucially, the crystallographic data would unambiguously establish the relative orientation of the ethyl carboxylate and nitro groups, confirming whether the compound is the cis or trans isomer. Furthermore, it would reveal the specific conformational preference of the substituents, i.e., whether they occupy axial or equatorial positions on the chair framework. libretexts.org This level of structural detail is often unattainable by spectroscopic methods alone and is considered the gold standard for stereochemical assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecular structure. For this compound, the IR spectrum is expected to exhibit characteristic peaks that confirm the presence of its key functional moieties: the ester group and the nitro group, as well as the saturated cyclohexane ring.

The primary absorption bands anticipated for this compound are detailed below:

C=O Stretching (Ester): A strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹. This peak is highly characteristic of the carbonyl group in the ethyl ester functionality.

C-O Stretching (Ester): Two distinct stretching vibrations are associated with the C-O bonds of the ester group. An asymmetric C-O-C stretch is typically observed between 1250-1150 cm⁻¹, and a symmetric stretch appears in the 1150-1000 cm⁻¹ range.

NO₂ Stretching (Nitro Group): The nitro group gives rise to two prominent stretching vibrations. A strong asymmetric stretching band is characteristically found in the 1560-1540 cm⁻¹ region, while a strong symmetric stretching band appears between 1390-1370 cm⁻¹.

C-H Stretching (Aliphatic): The sp³ hybridized C-H bonds of the cyclohexane ring and the ethyl group will produce strong absorption bands in the 2980-2850 cm⁻¹ region.

C-H Bending (Aliphatic): Bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

The precise positions of these bands can be influenced by the molecular environment and the stereochemistry of the cyclohexane ring (i.e., whether the substituents are in axial or equatorial positions).

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ester (C=O)Stretching1750-1735Strong, Sharp
Ester (C-O-C)Asymmetric Stretching1250-1150Strong
Ester (C-O-C)Symmetric Stretching1150-1000Medium
Nitro (NO₂)Asymmetric Stretching1560-1540Strong
Nitro (NO₂)Symmetric Stretching1390-1370Strong
Aliphatic (C-H)Stretching2980-2850Strong
Aliphatic (CH₂)Bending (Scissoring)1470-1430Medium
Aliphatic (CH₃)Bending (Umbrella)1380-1370Medium

Chiroptical Spectroscopy (Circular Dichroism, Polarimetry) for Optical Activity Assessment

Chiroptical spectroscopy techniques are essential for investigating the stereochemistry of chiral molecules—molecules that are non-superimposable on their mirror images. This compound can exist as different stereoisomers depending on the relative orientations of the ester and nitro groups on the cyclohexane ring (cis/trans isomers). If a single enantiomer of a chiral isomer is isolated, it will exhibit optical activity.

Polarimetry is used to measure the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are reported as the specific rotation [α]. A positive value indicates dextrorotation (rotation to the right), while a negative value signifies levorotation (rotation to the left). For a specific enantiomer of this compound, a non-zero specific rotation would be expected. A racemic mixture, containing equal amounts of both enantiomers, would show no optical rotation.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions where the molecule has chromophores that absorb UV-visible light. The primary chromophores in this compound are the carbonyl group (n→π* transition around 210 nm) and the nitro group (n→π* transition around 270-280 nm). An optically active sample would be expected to show CD signals corresponding to these electronic transitions, providing valuable information about the absolute configuration and conformational preferences of the molecule.

The application of these techniques is contingent on the successful separation of the stereoisomers of this compound. If such a resolution is achieved, the resulting chiroptical data would be invaluable for the unambiguous assignment of the three-dimensional structure of each enantiomer.

TechniquePrincipleInformation ObtainedExpected Observation for Chiral Isomer
PolarimetryMeasures rotation of plane-polarized lightSpecific rotation ([α]), direction of rotation (dextro- or levo-)A non-zero specific rotation value.
Circular DichroismMeasures differential absorption of circularly polarized lightWavelength-dependent molar ellipticity ([θ]), sign of Cotton effectsCD signals (Cotton effects) in the UV region corresponding to C=O and NO₂ chromophores.

Theoretical Chemistry and Predictive Modeling for Ethyl 4 Nitrocyclohexane 1 Carboxylate

Quantum Mechanical Studies for Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within Ethyl 4-nitrocyclohexane-1-carboxylate, which in turn dictate its geometry, stability, and spectroscopic signatures.

Electronic Structure Calculations

Electronic structure calculations, typically performed using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. For this compound, these calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation. The presence of both a nitro group and an ethyl carboxylate group on the cyclohexane (B81311) ring introduces stereochemical considerations, with cis and trans isomers exhibiting different energies and, consequently, different populations at equilibrium.

Table 1: Predicted Geometric Parameters for trans-Ethyl 4-nitrocyclohexane-1-carboxylate

ParameterValue
C-N Bond Length (Å)1.48
N-O Bond Length (Å)1.22
C=O Bond Length (Å)1.21
C-O Bond Length (Å)1.35
C-C (ring) Bond Length (Å)1.54
O-N-O Bond Angle (°)124.5
C-C-N Bond Angle (°)109.8
C-C=O Bond Angle (°)125.2

Note: These values are hypothetical and representative of typical results from DFT calculations for similar molecules.

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for interpreting experimental spectra or predicting them for uncharacterized compounds. For this compound, computational methods can predict key spectroscopic data:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the vibrational modes of functional groups, such as the symmetric and asymmetric stretches of the nitro (NO₂) group, the carbonyl (C=O) stretch of the ester, and the various C-H and C-C stretches of the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are highly useful in structure elucidation. These calculations involve determining the magnetic shielding of each nucleus, which is influenced by the local electronic environment. The predicted chemical shifts can help in assigning the signals observed in an experimental NMR spectrum to specific atoms in the molecule, aiding in the confirmation of its structure and stereochemistry.

Computational Approaches for Reactivity Prediction

Understanding the reactivity of this compound is crucial for predicting its behavior in chemical synthesis and other applications. Computational chemistry offers powerful tools for this purpose, moving beyond simple structural analysis to provide insights into how and where the molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the oxygen atoms of the ester group. Conversely, the LUMO is expected to be concentrated around the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-1.8
HOMO-LUMO Gap5.4

Note: These values are hypothetical and intended for illustrative purposes.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's electrophilicity and nucleophilicity. These indices are valuable for predicting how a molecule will behave in polar reactions.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher value of ω indicates a stronger electrophile. The presence of the electron-withdrawing nitro group is expected to impart a significant degree of electrophilicity to this compound.

Modeling of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. Computational modeling can simulate these interactions, providing insights into its physical properties and reactivity in different environments.

Solvation models, such as the Polarizable Continuum Model (PCM), can be used to study the effects of a solvent on the molecule's properties. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent influences the molecule's geometry, electronic structure, and reactivity. For a polar molecule like this compound, solvation is expected to have a significant impact on its conformational equilibrium and reaction pathways.

Furthermore, the modeling of specific intermolecular interactions, such as hydrogen bonding (if applicable with protic solvents) and dipole-dipole interactions, can provide a more detailed understanding of its solution-phase behavior. These interactions are crucial in determining properties like solubility and boiling point.

Hydrogen Bonding Networks

Hydrogen bonding is a specific, strong type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). In the case of this compound, the molecule itself lacks a conventional hydrogen bond donor. There are no hydrogen atoms directly attached to highly electronegative atoms like oxygen or nitrogen. The hydrogen atoms are all bonded to carbon atoms.

However, the molecule is a potent hydrogen bond acceptor. The oxygen atoms of the nitro group and the carbonyl and ether oxygens of the ethyl ester group all possess lone pairs of electrons and significant partial negative charges, making them capable of accepting hydrogen bonds from suitable donor molecules, such as water, alcohols, or primary/secondary amines.

While the molecule cannot form hydrogen bonds with itself to create a network, it can participate in hydrogen bonding with co-solvents or other molecules in a mixture. Computational models can predict the preferred sites of interaction and the energies associated with these bonds. For instance, in a protic solvent, the oxygen atoms of the nitro group are generally stronger hydrogen bond acceptors than the ester oxygens due to the high polarity of the N-O bonds.

Table 1: Predicted Hydrogen Bond Acceptor Properties of this compound (Note: The following data is illustrative and based on theoretical predictions for a molecule of this type in the absence of specific published computational studies.)

Acceptor Atom/GroupPredicted Interaction Energy (kJ/mol) with WaterPredicted Bond Length (Å)
Nitro Group (O)-20 to -251.8 - 2.0
Carbonyl Group (O)-15 to -201.9 - 2.2
Ester Ether Group (O)-10 to -152.0 - 2.3

Dispersion and Electrostatic Interactions

In the absence of strong, directional hydrogen bonding between like molecules, the condensed-phase behavior of this compound is primarily governed by a combination of dispersion forces and electrostatic (dipole-dipole) interactions.

Electrostatic Interactions: The presence of the highly polar nitro group (-NO2) and the ethyl carboxylate group (-COOEt) introduces a significant permanent dipole moment to the molecule. The nitro group is a strong electron-withdrawing group, creating a large partial positive charge on the nitrogen and partial negative charges on the oxygens. The ester group also has a significant dipole moment due to the carbonyl and ether linkages.

These permanent dipoles lead to electrostatic interactions, where the positive end of one molecule aligns with the negative end of a neighboring molecule. Computational models, such as those employing Density Functional Theory (DFT), can be used to calculate the molecular electrostatic potential (MEP) surface. The MEP map visually represents the charge distribution, highlighting regions of negative potential (typically around the oxygen atoms) and positive potential (around the hydrogen atoms of the cyclohexane ring and ethyl group). The alignment of molecules to maximize the attraction between these oppositely charged regions is a key factor in the packing of the molecules in a crystal lattice.

Table 2: Predicted Contribution of Intermolecular Forces to Cohesion (Note: This table presents a theoretical estimation for illustrative purposes, as specific computational data for this compound is not available.)

Interaction TypeEstimated Energy Contribution (%)Key Molecular Features Involved
Dispersion Forces50 - 60%Cyclohexane ring, Ethyl group, Overall molecular size
Electrostatic (Dipole-Dipole)40 - 50%Nitro group (-NO2), Ethyl carboxylate group (-COOEt)
Hydrogen Bonding (Self)0%No hydrogen bond donors

Applications and Utility of Ethyl 4 Nitrocyclohexane 1 Carboxylate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The primary utility of Ethyl 4-nitrocyclohexane-1-carboxylate lies in its role as a synthetic intermediate. The two functional groups, the nitro and the ethyl carboxylate, can be manipulated either independently or concurrently to introduce new functionalities and build molecular complexity.

The nitro group is particularly versatile. It can be readily reduced to a primary amine (cyclohexylamine derivative) using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reductants. rsc.orgrsc.org This transformation is fundamental, as the resulting amine serves as a nucleophilic handle for a multitude of subsequent reactions, including amide bond formation, alkylation, and the construction of nitrogen-containing heterocycles.

Furthermore, the nitro group can be converted into a carbonyl group via the Nef reaction. organic-chemistry.orgwikipedia.orgchemistry-reaction.com This reaction involves treating the corresponding nitronate salt with strong acid, transforming the C-NO₂ unit into a C=O group, thereby yielding an ethyl 4-oxocyclohexane-1-carboxylate. This ketone provides an electrophilic site for Grignard reactions, Wittig reactions, and other nucleophilic additions, further expanding the synthetic possibilities. The diverse reactivity of nitro compounds makes them ideal intermediates for accessing a range of pharmaceutically relevant substances. frontiersin.org

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol. This orthogonality allows chemists to selectively unmask or transform one functional group while the other remains intact, a crucial strategy in multi-step synthesis.

Construction of Diverse Carbocyclic Skeletons

While the cyclohexane (B81311) core of this compound provides a stable six-membered ring, it can also be manipulated to construct other carbocyclic systems through ring expansion or contraction reactions. These transformations often rely on the generation of a carbocation or other reactive intermediate adjacent to the ring.

Ring Expansion: One potential pathway for ring expansion involves converting the nitro group into a functional handle that facilitates rearrangement. For instance, reduction of the nitro group to an amine, followed by diazotization with nitrous acid, would generate a diazonium salt. The subsequent loss of nitrogen gas can produce a secondary carbocation on the cyclohexane ring, which could trigger a Tiffeneau–Demjanov-type rearrangement. In this process, a carbon-carbon bond from the ring migrates, leading to the formation of a more stable seven-membered ring (a cycloheptane (B1346806) derivative). wikipedia.orgchemistrysteps.com

Ring Contraction: Conversely, ring contraction to a five-membered ring (a cyclopentane (B165970) derivative) is also a plausible transformation. Certain Wagner-Meerwein rearrangements, proceeding through a carbocation intermediate, can result in the contraction of a cyclohexane ring to a thermodynamically stable substituted cyclopentane ring. wikipedia.orgstackexchange.com For example, if a leaving group is installed on a carbon adjacent to a site capable of stabilizing a positive charge, a rearrangement cascade could be initiated that results in the formation of a cyclopentylnitromethane or a related structure. stackexchange.com

TransformationKey Intermediate(s)Resulting SkeletonPlausible Reaction Name
Ring ExpansionCyclohexyl amine, Diazonium salt, CarbocationCycloheptaneTiffeneau–Demjanov Rearrangement
Ring ContractionCyclohexyl carbocationCyclopentaneWagner–Meerwein Rearrangement

Diversification into Heterocyclic Systems

The functional groups of this compound are ideal handles for the synthesis of a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Pyrroles: The Barton-Zard pyrrole (B145914) synthesis is a powerful method that utilizes a nitroalkene and an α-isocyanoacetate to construct a pyrrole ring. wikipedia.orgallaboutchemistry.netsynarchive.com this compound can serve as a precursor to the required nitroalkene. A base-mediated elimination of water from the nitrocyclohexane (B1678964) would generate a cyclohexene (B86901) derivative with a conjugated nitro group. This intermediate can then react with a reagent like ethyl isocyanoacetate. The reaction proceeds via a Michael addition, followed by an intramolecular cyclization and subsequent elimination of the nitro group to yield a tetrahydro-isoindole derivative (a fused pyrrole-cyclohexane system). wikipedia.orgclockss.org

Furans: The synthesis of furan (B31954) derivatives can be envisioned through the Nef reaction. organic-chemistry.orgwikipedia.orgworktribe.com As mentioned, this reaction converts the nitro group into a ketone, yielding ethyl 4-oxocyclohexane-1-carboxylate. This ketone can then be a starting point for furan synthesis. For example, α-halogenation of the ketone followed by reaction with a 1,3-dicarbonyl compound could, through a series of steps, lead to a fused furan ring system via a Paal-Knorr-type synthesis or related cyclization.

Isoxazoles: Saturated nitroalkanes are excellent precursors for the synthesis of isoxazoles and isoxazolines. The nitro group can be converted in situ into a nitrile oxide, a highly reactive 1,3-dipole. mdma.ch This is typically achieved by dehydration of the primary nitroalkane. In the case of this compound, this would generate a nitrile oxide intermediate that can undergo a [3+2] cycloaddition reaction with an alkene or alkyne to afford isoxazoline (B3343090) or isoxazole (B147169) rings, respectively.

Pyrrolidines: The most straightforward route to pyrrolidine (B122466) scaffolds begins with the reduction of the nitro group to the corresponding amine, yielding ethyl 4-aminocyclohexane-1-carboxylate. This amine is a versatile intermediate for numerous pyrrolidine syntheses. For example, a Paal-Knorr reaction with 2,5-dimethoxytetrahydrofuran (B146720) would yield an N-substituted pyrrole. More relevant to the pyrrolidine (saturated ring) synthesis, the amine can undergo reductive amination with a 1,4-dicarbonyl compound or a related precursor to form the five-membered pyrrolidine ring fused to the cyclohexane core.

Development of Novel Synthetic Methodologies and Reagents

This compound is primarily valued as a building block and synthetic intermediate rather than a compound used to pioneer entirely new reaction methodologies. Its utility stems from the well-understood and predictable reactivity of its nitro and ester functional groups. frontiersin.org The chemical literature demonstrates its application within established synthetic strategies, where it serves as a reliable substrate to generate more complex products. Its role is not typically that of a catalyst, a novel reagent, or a scaffold for discovering new named reactions. Instead, it provides a practical starting point for applying powerful, known transformations like catalytic hydrogenation, the Nef reaction, and the Barton-Zard synthesis to create valuable and complex molecular structures. rsc.orgfrontiersin.org

Contribution to Total Synthesis of Natural Products and Analogs

The cyclohexane-1-carboxylate framework is a structural motif found in various biologically active molecules. This compound serves as a valuable synthetic precursor for analogs of these compounds, most notably for the antifibrinolytic drug Tranexamic acid.

Tranexamic Acid: The chemical name for Tranexamic acid is trans-4-(aminomethyl)cyclohexane-1-carboxylic acid. A plausible synthetic route from this compound would leverage the reactivity of the nitro group. The key steps would be:

Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine (NH₂) using catalytic hydrogenation. This step yields ethyl trans-4-aminocyclohexane-1-carboxylate. Stereochemical control is crucial to obtain the desired trans isomer.

Hydrolysis of the Ester: The ethyl ester is hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid.

Q & A

Q. What are the standard synthetic protocols for Ethyl 4-nitrocyclohexane-1-carboxylate?

The synthesis typically involves two steps:

  • Nitration : Cyclohexanecarboxylic acid is nitrated using concentrated HNO₃ and H₂SO₄ as a catalyst under controlled temperatures (0–5°C) to yield 4-nitrocyclohexane-1-carboxylic acid .
  • Esterification : The nitro-carboxylic acid is reacted with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) at reflux (70–80°C) to form the ethyl ester. Industrial methods employ continuous flow reactors for improved yield (85–92%) and purity (>98%) .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the cyclohexane ring substitution pattern and ester/nitro group positions. For example, the ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (N–O asymmetric stretch) validate functional groups .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 201.22 (calculated for C₉H₁₅NO₄) .

Q. What are the primary biological activities observed in studies?

  • Antimicrobial Activity : Inhibits Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria via membrane disruption (zone of inhibition: 12–18 mm at 100 µg/mL) .
  • Anti-inflammatory Effects : Reduces pro-inflammatory cytokines (e.g., TNF-α by 40% in murine models) .

Advanced Research Questions

Q. How can synthesis be optimized for enantiomeric purity?

Stereochemical control is challenging due to the cyclohexane ring’s conformational flexibility. Strategies include:

  • Chiral Catalysts : Use of (1S,4S)-configured intermediates (e.g., O-ethyl (1S,4S)-4-nitrocyclohexane-1-carboxylate) to direct regioselectivity .
  • Crystallography : SHELXL-based refinement (via Mercury CSD 2.0) identifies crystal packing motifs to isolate desired stereoisomers .

Q. How do solvent polarity and temperature affect the compound’s stability?

  • Hydrolysis : The ester group hydrolyzes in basic aqueous conditions (t₁/₂ = 2–4 hrs at pH 10), forming 4-nitrocyclohexane-1-carboxylic acid. Polar aprotic solvents (e.g., DMSO) stabilize the nitro group against reduction .
  • Thermal Stability : Decomposes at >200°C, releasing NOₓ gases (TGA data) .

Q. What computational methods are used to predict reactivity?

  • DFT Calculations : Analyze nitro group reduction pathways (e.g., ΔG‡ = 25–30 kcal/mol for amine formation via H₂/Pd-C) .
  • Molecular Docking : Predicts binding affinity to bacterial enzymes (e.g., penicillin-binding proteins) with RMSD <2.0 Å .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial efficacy?

Variations in MIC values (e.g., 50–200 µg/mL) arise from:

  • Strain Variability : S. aureus ATCC 25923 vs. clinical isolates with antibiotic resistance genes .
  • Assay Conditions : Broth microdilution (static) vs. agar diffusion (dynamic) methods . Recommendation : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin).

Physicochemical Properties Table

PropertyValueMethod/Source
Molecular Weight201.22 g/molPubChem
Melting Point98–102°CCRC Handbook
LogP (Partition Coeff.)1.85 (predicted)ChemAxon
Solubility (25°C)2.3 mg/mL in DMSOExperimental

Methodological Guidance

Designing a study to analyze nitro group reduction intermediates

  • Reduction Conditions : Use H₂/Pd-C (1 atm, 25°C) in ethanol. Monitor via TLC (Rf shift from 0.6 to 0.3).
  • Intermediate Trapping : Add TEMPO (radical scavenger) to isolate nitroso or hydroxylamine derivatives .
  • Characterization : ESR spectroscopy for radical detection; X-ray crystallography for structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.